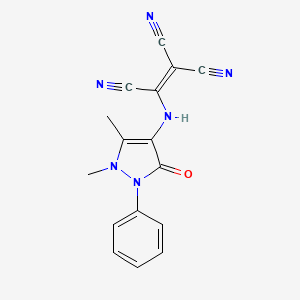

2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

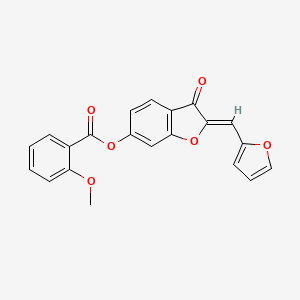

The compound “2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile” is a complex organic molecule. It contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazoline ring in this compound is substituted with a phenyl group and two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazoline ring, phenyl ring, and nitrile groups would all contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrazoline ring could potentially undergo further reactions at the nitrogen atoms or at the carbon adjacent to the carbonyl group. The nitrile groups could also be reactive, particularly towards nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar nitrile groups and the potential for hydrogen bonding via the pyrazoline ring could impact its solubility, boiling point, and melting point .Scientific Research Applications

Enzyme Inhibition Studies

This compound has been screened against various human recombinant alkaline phosphatases, including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP). These studies are crucial for understanding the compound’s potential as an inhibitor and its selectivity towards different enzyme isoforms .

Anti-inflammatory Drug Synthesis

The compound is used in the synthesis of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. These derivatives are synthesized using 4-aminophenazone (antipyrine), which is a non-steroidal anti-inflammatory drug of significant interest in drug chemistry .

Antifungal Activity

There is evidence of the compound being examined for antifungal activity, particularly against strains like Aspergillus niger and Candida albicans in potato dextrose broth medium. This application is important for developing new antifungal agents and understanding their mechanisms of action .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes such asalkaline phosphatases . These enzymes play a crucial role in many biological processes, including signal transduction, nucleotide synthesis, and energy metabolism.

Mode of Action

It’s known that similar compounds can react withaldehydes and ketones to form oximes or hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group .

Result of Action

Similar compounds have been found to possess potential biological applications and were screened against human recombinant alkaline phosphatase . This suggests that the compound could have effects at the molecular and cellular level, potentially altering enzyme activity and downstream cellular processes.

properties

IUPAC Name |

2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]ethene-1,1,2-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O/c1-11-15(20-14(10-19)12(8-17)9-18)16(23)22(21(11)2)13-6-4-3-5-7-13/h3-7,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVSWHXJFOYOMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=C(C#N)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2,3-Dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-YL)amino)ethene-1,1,2-tricarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-Imino-6,7-dimethoxy-3-(3-methoxypropyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}acetic acid](/img/structure/B2995954.png)

![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B2995960.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2995962.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![4-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2995967.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

![Isopropyl 2-(ethylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2995976.png)